Boc-Thr(Leu-Fmoc)-OH
Description
Contextualization within Modern Chemical Peptide Synthesis Strategies
Modern peptide synthesis primarily relies on Solid-Phase Peptide Synthesis (SPPS), a technique that anchors the growing peptide chain to an insoluble resin support, allowing for efficient purification of intermediates by filtration and washing peptide.comaurigeneservices.com. The success of SPPS hinges on the strategic use of protecting groups for the N-terminus and reactive side chains of amino acids.
The two dominant strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) approaches peptide.compeptide.comwikipedia.orgthermofisher.comresearchgate.netamericanpeptidesociety.orgnih.govnih.govbachem.comiris-biotech.deresearchgate.net.
Boc Strategy: Pioneered in the 1960s, this method uses acid-labile Boc groups for Nα-protection and benzyl-based groups for side-chain protection. Deprotection of the Boc group typically requires trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protection often necessitate stronger acidic conditions like anhydrous hydrogen fluoride (B91410) (HF) peptide.compeptide.comwikipedia.orgthermofisher.comresearchgate.net. While foundational, the harsh acidic cleavage conditions can sometimes lead to peptide degradation or side reactions, limiting its applicability for sensitive sequences thermofisher.comamericanpeptidesociety.orgnih.gov.
Fmoc Strategy: Introduced in the 1970s, this strategy employs base-labile Fmoc groups for Nα-protection and acid-labile groups (commonly tert-butyl, tBu) for side-chain protection iris-biotech.depeptide.compeptide.comresearchgate.netnih.govbachem.com. The Fmoc group is removed under mild basic conditions, typically with piperidine (B6355638) in dimethylformamide (DMF), offering a significant advantage in terms of reduced side reactions and compatibility with a broader range of peptide modifications iris-biotech.dethermofisher.comamericanpeptidesociety.orgnih.govnih.gov. The orthogonality between the base-labile Fmoc group and acid-labile side-chain protecting groups makes the Fmoc strategy highly versatile and has led to its widespread adoption in contemporary peptide synthesis americanpeptidesociety.orgnih.govnih.govbachem.comcreative-peptides.comaurigeneservices.com.
The evolution of protecting group chemistry has been driven by the pursuit of orthogonality , enabling the selective removal of protecting groups under distinct chemical conditions without affecting others iris-biotech.depeptide.comresearchgate.netnih.gov. While the Boc/Bzl strategy was an early success, its lack of true orthogonality (both groups being acid-labile) presented challenges peptide.comresearchgate.net. The Fmoc/tBu strategy, with its base-labile Nα-protection and acid-labile side-chain protection, offered superior orthogonality and flexibility, facilitating complex peptide modifications and the synthesis of peptides with sensitive functionalities researchgate.netnih.govbachem.com. Further advancements include the development of specialized linkers and protecting groups for on-resin modifications, such as selective side-chain deprotection for cyclization or labeling bachem.comnih.govuv.esacs.org.
The Significance of Isoacyl Dipeptide Building Blocks in Peptide Science
Isoacyl dipeptide building blocks, exemplified by Boc-Thr(Leu-Fmoc)-OH, represent a significant advancement in peptide synthesis, enabling the construction of challenging peptide sequences that were previously difficult to access.
Depsipeptides are peptides characterized by the presence of at least one ester bond (-C(O)OR-) in place of a standard amide bond (-C(O)NHR-) wikipedia.orgbiosyn.comnih.govnih.gov. This structural modification typically arises from the incorporation of α-hydroxycarboxylic acids. This compound is a prime example of a depsipeptide building block where the side-chain hydroxyl group of Threonine is esterified with Fmoc-Leucine, forming an O-acyl linkage. The structure comprises:
A Boc-protected α-amino group on Threonine.
An ester linkage between the Threonine side chain and the carboxyl group of Fmoc-Leucine.
A free carboxylic acid at the C-terminus of the Leucine (B10760876) residue.
This unique structure allows for the introduction of an ester linkage into the peptide backbone or side chain during synthesis. The resulting depsipeptide can later be converted to the native peptide via an O-to-N acyl shift under mildly basic conditions (pH ≥ 7.4) peptide.compeptide.comiris-biotech.deresearchgate.net.
The incorporation of isoacyl dipeptide building blocks offers substantial benefits for peptide synthesis:
Mitigation of Aggregation and Enhanced Solubility: Depsipeptide structures disrupt the inter-chain hydrogen bonding that causes aggregation in standard peptides. This leads to improved solubility of intermediates and final products in common SPPS solvents, facilitating purification peptide.compeptide.comiris-biotech.deresearchgate.netneulandlabs.com.
Reduced Racemization: When used in segment condensation, isoacyl dipeptides at the C-terminus of a peptide segment can be coupled with minimal racemization of the C-terminal amino acid, thereby ensuring high diastereomeric purity peptide.compeptide.com.
Facilitated Purification: The enhanced solubility of depsipeptide intermediates simplifies purification processes, such as HPLC, making it feasible to purify peptides that would otherwise be intractable peptide.compeptide.comiris-biotech.de.
Strategic Incorporation: These building blocks can be strategically placed within a peptide sequence to overcome specific challenges, such as hydrophobic regions or aggregation-prone motifs neulandlabs.com.
Overview of Research Trajectories for this compound and Related Structures
Research in peptide chemistry is continuously advancing, focusing on developing novel building blocks and strategies to synthesize complex peptides more efficiently. The development and application of isoacyl dipeptides like this compound are part of a broader trend towards utilizing pre-formed, modified amino acid units.
Current research trajectories include:
Synthesis of Complex and Modified Peptides: Isoacyl dipeptides and pseudoprolines are instrumental in synthesizing peptides with challenging sequences, including those prone to aggregation, or those requiring specific post-translational modifications nih.govresearchgate.netneulandlabs.comiris-biotech.deljmu.ac.ukchempep.com.
Development of Novel Protecting Group and Linker Chemistries: Ongoing research aims to create new protecting groups and linkers that offer improved orthogonality, milder cleavage conditions, and greater compatibility with diverse peptide modifications peptide.comresearchgate.netnih.govuv.esacs.org.
Peptidomimetics: The introduction of non-natural linkages, such as the ester bonds in depsipeptides, facilitates the creation of peptidomimetics with altered biological activities, enhanced stability, or improved pharmacokinetic profiles wikipedia.orgnih.govnih.govljmu.ac.uk.
Segment Condensation Strategies: Isoacyl dipeptides are highly valuable for segment condensation, where larger peptide fragments are synthesized and then coupled. The improved solubility and reduced racemization offered by these building blocks are critical for the success of this approach peptide.compeptide.comneulandlabs.com.
The continued exploration of modified amino acid building blocks underscores the field's commitment to advancing peptide synthesis for applications spanning basic research to therapeutic development.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t18-,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJZTPVMBBJNT-YWWLGCSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106260 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-26-5 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Rational Design of Boc Thr Leu Fmoc Oh
Structural Specificity of the Threonine-Leucine Depsipeptide Moiety
The core of Boc-Thr(Leu-Fmoc)-OH is the depsipeptide linkage between Threonine and Leucine (B10760876). Depsipeptides are peptides where at least one amide bond has been replaced by an ester bond, typically formed between the carboxyl group of one amino acid and the hydroxyl group of another, or vice versa acs.orggoogle.comekb.eg. In this specific compound, the hydroxyl group of the threonine side chain is esterified with the carboxyl group of leucine.
Characterization of the O-Acyl Ester Bond Configuration
The formation of an O-acyl ester bond in depsipeptides, such as the one linking Threonine and Leucine in this compound, involves the esterification of the threonine side-chain hydroxyl group with the carboxyl group of leucine. This linkage is a key feature that distinguishes depsipeptides from conventional peptides acs.orggoogle.comekb.egnih.govrsc.org. Research into depsipeptide synthesis highlights the importance of controlling the formation and stability of these ester bonds, as they can be susceptible to hydrolysis or intramolecular acyl migration acs.orgresearchgate.net. Analytical techniques like MALDI LIFT TOF/TOF mass spectrometry can characterize these O-acyl isopeptide linkages by observing characteristic fragmentation patterns, such as the McLafferty rearrangement, which yields a peptide acid and a fragment with a dehydroamino acid acs.org. The synthesis of such linkages requires careful selection of coupling reagents and reaction conditions to ensure efficient ester bond formation while minimizing side reactions like azlactone formation rsc.org.
Stereochemical Considerations and Control in the Dipeptide Scaffold
Stereochemistry is a critical aspect in the synthesis of amino acid derivatives and peptides, as it dictates the three-dimensional structure and biological activity of the final molecule organic-chemistry.orgrsc.orgthieme-connect.comnih.govjyu.fi. Threonine possesses two chiral centers (at the alpha-carbon and beta-carbon), while leucine has one chiral center (at the alpha-carbon). The synthesis of this compound requires precise control over the stereochemistry of both the threonine and leucine residues to ensure the formation of the desired stereoisomers. Methods for achieving stereochemical control in amino acid synthesis often involve asymmetric catalysis, such as phase-transfer-catalyzed alkylations or organocatalytic approaches, which can yield enantiomerically pure or diastereomerically enriched products organic-chemistry.orgrsc.orgthieme-connect.com. Maintaining the integrity of these chiral centers throughout the esterification and protection steps is paramount for the compound's utility in peptide synthesis rsc.org.
Orthogonal Protection Strategy Employing Boc and Fmoc Groups
The compound this compound employs a dual protection strategy using the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. These groups are chosen for their orthogonal nature, meaning they can be selectively removed under different chemical conditions without affecting each other or the rest of the molecule biosynth.compeptide.comresearchgate.netsigmaaldrich.com. This orthogonality is fundamental for stepwise peptide synthesis, allowing for controlled elongation of peptide chains.
Rationale for tert-Butyloxycarbonyl (Boc) Nα-Protection on Threonine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino terminus of amino acids in peptide synthesis biosynth.compeptide.comorganic-chemistry.org. Its primary advantage lies in its acid lability. The Boc group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) biosynth.compeptide.com. This selective cleavage allows the free α-amino group to participate in the next coupling reaction without disturbing other protecting groups, particularly base-labile ones. The Boc group is generally stable to basic conditions and nucleophiles, making it compatible with many synthetic transformations organic-chemistry.org. For instance, in the Fmoc/tBu strategy, Boc is used for side-chain protection, but in this specific compound, it protects the N-terminus of Threonine, indicating its role in controlling the initial amino group reactivity.
Rationale for 9-Fluorenylmethyloxycarbonyl (Fmoc) Nα-Protection on the Leucine Residue
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS) biosynth.compeptide.comsigmaaldrich.com. The Fmoc group is distinguished by its base lability, being readily cleaved by secondary amines such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) biosynth.compeptide.com. This base-mediated deprotection contrasts with the acid-labile Boc group, establishing their orthogonality biosynth.compeptide.comresearchgate.net. The Fmoc group's stability to acidic conditions ensures that it remains intact during Boc deprotection steps, and vice versa. This allows for sequential removal and coupling, facilitating the controlled assembly of peptide sequences biosynth.compeptide.com. In this compound, the Fmoc group protects the α-amino group of the leucine residue, preparing it for subsequent peptide bond formation if it were to be extended from the C-terminus of threonine.
Compatibility and Selectivity of Orthogonal Deprotection
The utility of this compound in complex synthesis relies heavily on the orthogonal nature of the Boc and Fmoc protecting groups biosynth.compeptide.comresearchgate.net. Orthogonal protection ensures that one protecting group can be removed selectively without affecting the other, or any other sensitive functional groups within the molecule biosynth.compeptide.comresearchgate.net.
Boc Deprotection: The Boc group is removed using acidic conditions, typically TFA biosynth.compeptide.com. This treatment cleaves the tert-butyl carbamate, liberating the free amine. Importantly, the Fmoc group remains intact under these acidic conditions biosynth.compeptide.comorganic-chemistry.org.
Fmoc Deprotection: The Fmoc group is removed using basic conditions, commonly piperidine in DMF biosynth.compeptide.com. This reaction liberates the free amine and the dibenzofulvene byproduct. The Boc group, being acid-labile, is stable to these basic deprotection conditions biosynth.compeptide.comorganic-chemistry.org.
This selective deprotection capability allows chemists to control which amino group is exposed for coupling at any given stage of synthesis. For example, if the leucine residue were to be extended from its C-terminus, the Fmoc group would be removed. Conversely, if the threonine residue were to be extended from its C-terminus, the Boc group would be removed. The presence of the depsipeptide linkage also needs consideration, as ester bonds can be sensitive to strong acids or bases, although the specific stability depends on the surrounding chemical environment acs.orgrsc.orgresearchgate.net.
Synthetic Methodologies for the Preparation of Boc Thr Leu Fmoc Oh
Strategies for Precursor Amino Acid Derivatization
Successful synthesis hinges on the selective protection of amino and carboxyl groups of the individual amino acids to prevent unwanted side reactions during coupling.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521) bzchemicals.comtotal-synthesis.com. The Boc group is stable under basic conditions but is readily cleaved by mild acids like trifluoroacetic acid (TFA), offering orthogonality with base-labile protecting groups like Fmoc total-synthesis.com. For threonine, the hydroxyl group on its side chain may require protection, often with a tert-butyl (tBu) ether in Fmoc-based strategies iris-biotech.de, though the specific requirements for Boc-protection of the amino group itself are primary.
Following amino group protection, the carboxyl group of Boc-protected threonine must be activated to facilitate subsequent coupling reactions. Common methods for carboxyl activation include conversion to acid chlorides, formation of active esters (e.g., p-nitrophenyl esters), or the use of carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) squarespace.combachem.comgcwgandhinagar.comlibretexts.orgresearchgate.net.
Similarly, the amino group of leucine (B10760876) is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions, often employing bases like triethylamine or sodium bicarbonate in solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) researchgate.net. The Fmoc group is orthogonal to Boc protection, being removed by mild bases (e.g., piperidine) while remaining stable to acidic conditions total-synthesis.comnih.gov.
The carboxyl group of Fmoc-protected leucine then requires activation for its role in forming the depsipeptide linkage. Activation strategies mirror those for threonine, commonly employing carbodiimides (DCC, DIC, EDC) with additives, or uronium/phosphonium salts like HATU, to form reactive intermediates such as active esters bachem.comiris-biotech.dethermofisher.comwikipedia.org. Fmoc-Leu-OH is a standard commercially available building block used in this capacity sigmaaldrich.com.
Stereoselective Coupling Reactions for Depsipeptide Formation
The formation of Boc-Thr(Leu-Fmoc)-OH specifically involves the creation of an O-acyl ester bond between the hydroxyl group of threonine and the carboxyl group of leucine, characteristic of depsipeptides researchgate.netnih.govresearchgate.net.
The synthesis of this compound entails linking the carboxyl-activated leucine to the hydroxyl group of Boc-protected threonine. This process creates an ester linkage, thus forming a depsipeptide structure researchgate.net. This is distinct from standard peptide bond formation, which involves an amide linkage between an amino group and a carboxyl group. The assembly of such isoacyl dipeptides is a strategy to improve solubility and manage difficult sequences in solid-phase peptide synthesis (SPPS) researchgate.netmerckmillipore.com.
The efficiency and stereoselectivity of the O-acyl ester bond formation are critically dependent on the choice of coupling reagents and reaction conditions. Carbodiimides, such as DCC or EDC, often in combination with catalysts like 4-dimethylaminopyridine (B28879) (DMAP), are frequently employed for esterification reactions rsc.orgresearchgate.net. Alternatively, specialized coupling reagents like HATU, HOBt, or HOAt, along with appropriate bases (e.g., DIPEA), are utilized to facilitate efficient bond formation and minimize racemization iris-biotech.demdpi.comgrowingscience.com. Optimization typically involves fine-tuning parameters such as reagent stoichiometry, solvent choice (e.g., DMF, DCM), temperature, and reaction time to maximize yield and purity iris-biotech.deresearchgate.netgrowingscience.com.
Table 1: Common Coupling Reagents and Their Applications in Peptide Synthesis
| Coupling Reagent | Primary Application | Key Features |
| DCC | Amide and ester bond formation | Widely used carbodiimide; forms O-acylisourea intermediate; by-product (DCU) can be difficult to remove; can cause racemization if not used with additives. squarespace.comgcwgandhinagar.comthermofisher.comwikipedia.org |
| EDC | Amide and ester bond formation (water-soluble variant) | Water-soluble carbodiimide; by-product is water-soluble, simplifying work-up; commonly used in solution-phase synthesis. squarespace.comthermofisher.comwikipedia.orgresearchgate.net |
| HATU | Amide bond formation (highly efficient) | Uronium salt; very reactive; effective for difficult couplings; often used with additives like HOAt; can be explosive. researchgate.netiris-biotech.de |
| HOBt/HOAt | Additives to suppress racemization and enhance coupling | Triazole derivatives; react with activated carboxyl groups to form active esters, reducing racemization and increasing coupling efficiency. researchgate.netiris-biotech.dewikipedia.org |
| PyBOP | Amide bond formation | Phosphonium salt; alternative to uronium salts; good reactivity. iris-biotech.de |
| Yamaguchi Reagent | Esterification | Modified protocol using pyridine (B92270) instead of DMAP to avoid ketene (B1206846) formation and improve ester coupling yields. rsc.org |
Advanced Purification Techniques for the Synthesized Building Block
Following synthesis, the crude this compound requires rigorous purification to isolate the desired product from unreacted starting materials, by-products, and reagents. Advanced purification techniques are essential for obtaining a high-purity building block suitable for subsequent peptide assembly.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the purification of protected amino acid derivatives and peptide fragments, offering excellent resolution mdpi.comrsc.orgtandfonline.com. Preparative chromatography, including RP-HPLC, is employed for large-scale purification. Other methods that may be utilized include standard column chromatography, solvent extraction, and potentially supercritical fluid chromatography (SFC) mdpi.comtandfonline.comcreative-proteomics.com. The solubility of the intermediate in various solvent systems can significantly influence the efficiency of these purification processes researchgate.net.
Table 2: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Protected Moiety | Removal Conditions | Orthogonality |
| Boc | Amino group | Acid (TFA, HCl) | Orthogonal to base-labile Fmoc. total-synthesis.com |
| Fmoc | Amino group | Base (Piperidine) | Orthogonal to acid-labile Boc and side-chain protecting groups like tBu. total-synthesis.comiris-biotech.denih.gov |
| tBu (tert-butyl) | Hydroxyl (Ser, Thr), Carboxyl (Asp, Glu) | Acid (TFA) | Orthogonal to base-labile Fmoc. iris-biotech.de |
| Bzl (Benzyl) | Hydroxyl, Carboxyl | Hydrogenolysis, Acid | Less common in modern Fmoc-SPPS due to orthogonality issues with Boc. iris-biotech.de |
Chromatographic Methodologies (e.g., HPLC, SFC) for Intermediate Purity
Chromatographic techniques are indispensable for purifying intermediates generated during the synthesis of this compound. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely employed to separate desired intermediates from unreacted starting materials, by-products, and related impurities. These methods leverage differences in polarity and hydrophobicity to achieve efficient separation. Supercritical Fluid Chromatography (SFC) is also recognized as a promising technique for peptide purification, offering advantages such as speed and reduced organic solvent usage, though its application for specific intermediates of this compound would depend on the particular synthetic route and the nature of the intermediates acs.org.
Typical RP-HPLC purification protocols for peptide synthesis intermediates involve gradients of acetonitrile (B52724) or methanol (B129727) in water, often with the addition of trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution nih.govrsc.orgrsc.orgknepublishing.comresearchgate.netrsc.org. The selection of stationary phases, such as C18 columns, and optimized mobile phase compositions are critical for achieving effective separation and isolation of pure intermediates.
Table 1: Typical RP-HPLC Conditions for Intermediate Purification
| Parameter | Description |
| Column Type | C18 Reversed-Phase Column (e.g., Vydac 218TP, Agilent Zorbax 300SB-C18) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Typically 5-95% B over 30-40 minutes |
| Flow Rate | 0.4 - 0.8 mL/min (analytical); 10-15 mL/min (preparative) |
| Detection | UV detection at 214 nm or other relevant wavelengths |
| Temperature | 30-45 °C |
Recrystallization and Precipitation Strategies
Complementary to chromatographic methods, recrystallization and precipitation are employed to enhance the purity of both synthetic intermediates and the final this compound product. These techniques rely on differences in solubility to isolate crystalline solids. Recrystallization involves dissolving an impure solid in a minimal amount of hot solvent, followed by slow cooling to allow the pure compound to crystallize out, leaving impurities in the solution researchgate.net. Precipitation, on the other hand, typically involves adding an anti-solvent to a solution of the compound, causing it to precipitate out of solution.
Analytical Verification Protocols for Synthetic Intermediates and the Final Building Block
Rigorous analytical verification is essential at various stages of the synthesis to confirm the identity, structure, and purity of this compound and its precursors.
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry) of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for elucidating the structure of synthesized intermediates nih.govresearchgate.net. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of functional groups, connectivity, and stereochemistry. Characteristic signals corresponding to the Boc protecting group (e.g., tert-butyl protons), the Fmoc protecting group (e.g., fluorene (B118485) protons), and the amino acid residues (Threonine and Leucine) are expected to be observed.
Mass Spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is used to determine the molecular weight of intermediates and confirm their elemental composition through accurate mass measurements nih.govknepublishing.comresearchgate.net. Fragmentation patterns observed in MS can further aid in structural confirmation by providing insights into the molecule's substructures.
Table 2: Key Spectroscopic Characterization Techniques
| Technique | Primary Role | Information Provided |
| ¹H NMR Spectroscopy | Structural elucidation, confirmation of proton environments, stereochemistry. | Chemical shifts (δ ppm), splitting patterns (multiplicity), integration of signals corresponding to Boc, Fmoc, Thr, and Leu moieties. |
| ¹³C NMR Spectroscopy | Structural elucidation, confirmation of carbon backbone and functional groups. | Chemical shifts (δ ppm) for quaternary carbons, carbonyl carbons, and aliphatic carbons within the Boc, Fmoc, Thr, and Leu residues. |
| Mass Spectrometry | Molecular weight determination, confirmation of elemental composition, fragmentation analysis. | Molecular ion peaks ([M+H]⁺, [M-H]⁻), isotopic patterns, fragmentation ions that reveal structural features. |
Purity Assessment Methodologies (e.g., RP-HPLC, UPLC) for Building Block Quality Control
For the final building block, this compound, stringent purity assessment is critical for its downstream application in peptide synthesis. RP-HPLC and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical methods used for quality control researchgate.netrsc.orgchemimpex.com. These techniques are capable of separating the target compound from trace impurities, including residual starting materials, by-products, and degradation products, with high sensitivity and resolution.
The purity is typically determined by analyzing the peak area percentage of the main compound relative to the total area of all detected peaks at a specific wavelength (e.g., 214 nm) nih.govrsc.orgresearchgate.netrsc.orgelifesciences.org. A purity of ≥98% (HPLC) is commonly specified for such building blocks chemimpex.com. UPLC, with its higher resolution and faster analysis times compared to traditional HPLC, is increasingly preferred for its efficiency in quality control processes.
Table 3: Purity Assessment via HPLC/UPLC
| Parameter | Description |
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 stationary phase (e.g., Agilent Zorbax 300SB-C18, Waters Acquity UPLC BEH C8) |
| Mobile Phase | Gradient elution with aqueous buffer (e.g., 0.1% TFA in water) and organic modifier (e.g., 0.1% TFA in acetonitrile) |
| Detection | UV detection (typically at 214 nm) to monitor peptide bonds and UV-absorbing moieties. |
| Purity Calculation | Determined by the ratio of the peak area of the main compound to the total peak area of all components in the chromatogram. A purity of ≥98% is generally required. |
| Impurities | Identification and quantification of process-related impurities, unreacted starting materials, and potential degradation products. |
Applications of Boc Thr Leu Fmoc Oh in Complex Peptide Synthesis
Enhancement of Solid-Phase Peptide Synthesis (SPPS) Efficiency
Mitigation of Peptide Aggregation Phenomena in Challenging Sequences
Peptide aggregation is a common impediment in SPPS, leading to reduced coupling yields, incomplete reactions, and difficulties in purification. Sequences rich in hydrophobic amino acids, such as leucine (B10760876), or those prone to forming secondary structures like β-sheets, are particularly susceptible to aggregation on the solid support nih.gov. The incorporation of specialized building blocks like Boc-Thr(Leu-Fmoc)-OH can help disrupt these aggregation pathways. While specific research detailing the direct use of "this compound" for aggregation mitigation is limited in the provided search results, the general principle of using modified amino acid derivatives, particularly those incorporating bulky or conformationally disruptive groups, is well-established for this purpose researchgate.net. Such modifications can increase the solubility of the growing peptide chain and prevent the formation of insoluble aggregates, thereby facilitating reagent access to the reactive sites and improving synthesis outcomes researchgate.net.
Utility in Solution-Phase Peptide Synthesis Approaches
While SPPS is a primary application area for many protected amino acid derivatives, this compound can also find utility in solution-phase peptide synthesis (SolPPS). SolPPS often involves the synthesis of shorter peptide fragments that are later coupled together. The presence of both Boc and Fmoc protecting groups offers flexibility in orthogonal deprotection strategies, which is advantageous in multi-step solution-phase couplings iris-biotech.denih.govmdpi.com. The compound's stability and compatibility with various coupling reagents, as noted in general applications chemimpex.comchemimpex.com, would support its use in solution-phase protocols where precise control over protecting group removal is critical for fragment assembly. The development of greener SolPPS methods using reagents like T3P® has shown success with both Boc- and Fmoc-protected amino acids, indicating that derivatives like this compound could be integrated into such environmentally friendly approaches mdpi.comresearchgate.net.
Strategic Incorporation into Bioactive Peptide and Peptidomimetic Constructs
This compound is valuable for the strategic synthesis of complex bioactive peptides and peptidomimetics, where precise structural control is paramount.
Synthesis of Branched and Cyclic Peptides via Depsipeptide Units
The "Thr(Leu-Fmoc)" portion of the compound's name suggests a potential for incorporation into structures involving modified amino acid linkages, such as depsipeptides. Depsipeptides are peptides where at least one amide bond is replaced by an ester bond. These modifications are often employed to enhance peptide stability, alter conformation, or facilitate synthesis by reducing aggregation luxembourg-bio.comscholaris.caresearchgate.net. While direct examples of this compound being used to form depsipeptide units are not explicitly detailed in the provided results, the presence of a threonine residue (known for its hydroxyl side chain suitable for esterification) and a protected leucine residue makes it a plausible building block for such strategies. The "depsipeptide method" itself is a known technique to circumvent aggregation during SPPS by incorporating ester bonds that are later isomerized, or to build cyclic depsipeptides luxembourg-bio.comscholaris.caresearchgate.net.
Preparation of Peptidomimetics with Defined Conformational Properties
Peptidomimetics are designed to mimic the structure and function of peptides while possessing improved pharmacological properties like stability and bioavailability nih.gov. The incorporation of modified amino acids and unnatural building blocks is a key strategy in peptidomimetic design to achieve specific conformational states nih.govmdpi.comnsf.govnih.gov. This compound, with its specific protecting groups and the combination of threonine and leucine residues, can be strategically used to introduce conformational constraints or specific structural features into peptidomimetics. Research into triazole-based peptidomimetics, for example, highlights the importance of incorporating specific building blocks to rigidify peptide backbones and achieve desired interactions with biological targets mdpi.comrsc.org. The precise placement of residues like threonine and leucine, modified with orthogonal protecting groups, allows for fine-tuning of the resulting peptidomimetic's three-dimensional structure and biological activity nih.govnsf.gov.
Compound List:
this compound
Role in the Synthesis of Modified Peptides (e.g., Glycosylated, Phosphorylated)
The chemical compound this compound is a specialized building block designed to facilitate the synthesis of complex peptides, particularly those incorporating modified threonine residues. Its structure, featuring N-terminal Boc protection and a side-chain modification involving an Fmoc-protected leucine moiety attached to the threonine hydroxyl, suggests its utility in strategies aimed at introducing specific side-chain functionalities that can be precursors to or directly involved in glycosylation or phosphorylation.
While direct research findings detailing the use of this exact compound, this compound, specifically for the synthesis of glycosylated or phosphorylated peptides are not extensively documented in the provided search results, the general principles of peptide synthesis with modified amino acid building blocks offer insight into its potential applications. The presence of both Boc and Fmoc protecting groups indicates a sophisticated design for orthogonal protection strategies, common in complex peptide synthesis.
Glycosylation Strategies: The synthesis of O-linked glycopeptides typically involves incorporating pre-glycosylated amino acid building blocks into the peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) conditions rsc.orgresearchgate.netcapes.gov.brrsc.orgresearchgate.netnih.gov. Threonine residues are common sites for O-glycosylation. Building blocks such as Fmoc-Thr(O-Glycosyl)-OH derivatives are synthesized and then coupled to the growing peptide chain rsc.orgresearchgate.netcapes.gov.brrsc.orgnih.govfraunhofer.de. The Leu-Fmoc moiety in this compound could potentially serve as a scaffold or a precursor that is later elaborated into a carbohydrate structure. For instance, the Fmoc group could be removed, and the leucine side chain or its attached amine could be further functionalized to mimic or attach a sugar moiety. Alternatively, the entire Leu-Fmoc unit might be part of a larger glycomimetic structure. The synthesis of Fmoc-protected O-glycosyl-threonine derivatives is a well-established method for introducing glycosylation sites into peptides rsc.orgresearchgate.netcapes.gov.brrsc.orgnih.govfraunhofer.de.
Phosphorylation Strategies: Similarly, the synthesis of phosphopeptides often relies on the incorporation of pre-phosphorylated amino acid building blocks sigmaaldrich.comresearchgate.netnih.govacs.org. Threonine residues can be phosphorylated on their side-chain hydroxyl group. Standard building blocks for phosphothreonine synthesis include derivatives like Fmoc-Thr(PO(OBzl)OH)-OH or Fmoc-Thr[PO(OH)(OPOM)]-OH, which allow for step-wise incorporation into peptide sequences using Fmoc-based SPPS sigmaaldrich.comresearchgate.netnih.govacs.org. The Leu-Fmoc component in this compound might function as a protected precursor that, after appropriate deprotection and chemical modification, can be converted into a phosphothreonine residue. Research in phosphopeptide synthesis highlights the importance of selecting appropriate protecting groups for the phosphate (B84403) moiety to ensure stability during peptide synthesis and subsequent deprotection steps sigmaaldrich.comresearchgate.netnih.govacs.org. For example, strategies using arylthio protection for the phosphate group have been employed in Boc-mode peptide synthesis to create phosphopeptide building blocks nih.gov.
Although specific experimental data or comparative studies involving this compound for glycosylation or phosphorylation are not detailed in the provided search snippets, the compound's structure aligns with the general requirements for advanced peptide synthesis building blocks. Its design likely aims to provide controlled introduction of modified threonine residues, enabling the construction of peptides with complex post-translational modifications.
Chemical Reactivity and Transformation Mechanisms of Boc Thr Leu Fmoc Oh
Differential Cleavage Mechanisms of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability in basic and nucleophilic conditions and its susceptibility to removal under acidic conditions. americanpeptidesociety.orgorganic-chemistry.org This acid lability is the cornerstone of the Boc/Bn strategy in solid-phase peptide synthesis (SPPS) and allows for orthogonal deprotection in the presence of base-labile groups like Fmoc. biosynth.com
The cleavage of the Boc group is an acid-catalyzed process, typically achieved using strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comyoutube.com The mechanism proceeds through a series of steps:
Protonation: The carbonyl oxygen of the Boc carbamate is protonated by the acid. masterorganicchemistry.comcommonorganicchemistry.com
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com
Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com
Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt). commonorganicchemistry.com
The kinetics of this deprotection can be influenced by the concentration and strength of the acid. nih.govresearchgate.net Studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl, suggesting a general acid-catalyzed fragmentation of a reversibly formed ion pair. nih.govscribd.com In contrast, deprotection with TFA may show a different kinetic profile, sometimes requiring a large excess of acid to achieve a reasonable reaction rate. nih.gov
Common conditions for Boc deprotection involve treating the protected substrate with a solution of TFA in a suitable solvent, such as dichloromethane (B109758) (DCM). chempep.comgoogle.com
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic acid (TFA) | 25-50% | Dichloromethane (DCM) | 15-30 min | Room Temperature |
| Hydrochloric acid (HCl) | 4M | 1,4-Dioxane | 1-2 hours | Room Temperature |
| Methanesulfonic acid (MSA) | Varies | Toluene/Propan-2-ol | Varies | Varies |
This table presents common laboratory conditions for the removal of the Boc protecting group.
While TFA is effective for Boc removal, its harsh acidic nature can induce side reactions in the growing peptide chain, especially with prolonged exposure or at elevated temperatures. chempep.com Sensitive amino acid residues are particularly susceptible to modification. For instance, the γ-carboxyl group of glutamic acid can cyclize to form a pyrrolidone derivative. chempep.com Peptides containing serine or threonine can undergo an N-to-O acyl shift under strong acid conditions. chempep.com
Furthermore, the tert-butyl cation generated during deprotection is a potent alkylating agent. organic-chemistry.org It can react with nucleophilic side chains, notably those of tryptophan and methionine. To prevent these unwanted modifications, "scavengers" such as water, triisopropylsilane (TIS), or ethanedithiol (EDT) are typically added to the cleavage cocktail to trap the reactive carbocations. thermofisher.com The choice of scavenger depends on the specific amino acids present in the peptide sequence. thermofisher.com
Differential Cleavage Mechanisms of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is orthogonal to the Boc group, as it is stable under acidic conditions but readily cleaved by bases, particularly secondary amines. americanpeptidesociety.orgbiosynth.comchempep.com This property makes it the cornerstone of the most common strategy in modern SPPS. total-synthesis.com
The removal of the Fmoc group occurs via a base-mediated β-elimination (E1cB) mechanism. chempep.comresearchgate.net The process involves two main steps:
Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govluxembourg-bio.com This deprotonation is facile because it generates a resonance-stabilized dibenzofulvene anion. total-synthesis.comluxembourg-bio.com
β-Elimination: The intermediate anion undergoes elimination, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. chempep.comnih.gov
The liberated DBF is an electrophile that can undergo Michael-type addition with the liberated N-terminal amine of the peptide, which is an undesirable side reaction. scielo.org.mx To prevent this, the deprotecting agent (e.g., piperidine) is used in excess. It acts as a scavenger, trapping the DBF to form a stable and soluble adduct that can be washed away. nih.govscielo.org.mx
The deprotection is generally rapid, with standard conditions involving treatment with a 20-30% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). researchgate.netspringernature.com
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Piperidine | 20-30% | DMF or NMP | 5-20 min | Room Temperature |
| Piperazine | 5% (w/v) | NMP | Varies | Room Temperature |
| 4-Methylpiperidine | 20% (v/v) | DMF | 5-20 min | Room Temperature |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% | DMF | Varies | Room Temperature |
This table presents common laboratory conditions for the removal of the Fmoc protecting group. chempep.comscielo.org.mxspringernature.comacs.org
Following Fmoc deprotection, the newly exposed N-terminal amine is ready for coupling with the next activated amino acid. However, this free amine can also participate in intramolecular side reactions. The most significant of these is diketopiperazine (DKP) formation, which is particularly prevalent at the dipeptide stage. iris-biotech.depeptide.com
DKP formation is an intramolecular cyclization reaction where the N-terminal amine of the second residue attacks the ester linkage of the first residue (or the amide bond of the penultimate residue in a longer chain), cleaving the dipeptide from the resin support and forming a stable six-membered cyclic dipeptide. iris-biotech.deacs.org This side reaction is highly sequence-dependent and is favored by the basic conditions of Fmoc deprotection. iris-biotech.de Sequences containing proline or other secondary amino acids at the second position are especially prone to DKP formation. peptide.comnih.gov This process is a major cause of yield loss in SPPS. acs.org To mitigate this, strategies such as using sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or employing dipeptide building blocks can be implemented. iris-biotech.depeptide.com
Mechanistic Insights into Isopeptide-to-Native Peptide Rearrangement
Boc-Thr(Leu-Fmoc)-OH is an O-acyl isopeptide, where the Leucine (B10760876) residue is linked to the Threonine via an ester bond to the side-chain hydroxyl group, rather than a typical amide (peptide) bond to the α-amino group. nih.gov This isopeptide linkage is a key feature of the "O-acyl isopeptide method," designed to overcome synthetic challenges associated with peptides prone to aggregation. nih.gov
The conversion from the isopeptide to the native peptide occurs through a spontaneous, intramolecular O-to-N acyl migration. nih.gov This rearrangement is pH-dependent and proceeds under neutral to slightly basic conditions. The mechanism involves the nucleophilic attack of the free α-amino group of the Threonine (after Boc deprotection) on the carbonyl carbon of the ester linkage. This forms a tetrahedral intermediate which then resolves to yield the thermodynamically more stable native amide bond, liberating the side-chain hydroxyl group of Threonine. This one-way conversion is often referred to as a "click" reaction due to its efficiency and specificity. nih.gov
This strategy allows for the synthesis and purification of a protected, more soluble isopeptide precursor. The final, native peptide sequence is then generated in a controlled manner by inducing the O-N acyl shift, often just before use, thereby avoiding issues of aggregation and low solubility that can plague the native peptide during synthesis. nih.gov
Stability and Compatibility Studies under Diverse Reaction Conditions
Racemization is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide. For a building block like this compound, the stereochemical integrity of both the threonine and the O-linked leucine residues is paramount.
The primary risk of racemization for an amino acid occurs during the activation of its carboxyl group for peptide bond formation. peptide.comnih.gov This activation can lead to the formation of a 5(4H)-oxazolone (azlactone) intermediate, which is prone to epimerization at the α-carbon. peptide.com
In the context of using this compound in a synthesis, it is the Boc-Threonine residue that would be activated for coupling to the growing peptide chain. The ester-linked Leu-Fmoc moiety is part of the side chain and its carboxyl group is not activated during this step. Therefore, the Leu residue is not at direct risk of racemization during the coupling of the threonine.
However, the stereochemical purity of the Leu residue must be ensured during the initial synthesis of the this compound building block itself.
General findings on the racemization of Fmoc-protected amino acids during coupling indicate:
Amino Acid Identity: Amino acids vary in their susceptibility to racemization. Histidine and cysteine are known to be particularly prone to racemization, while serine (structurally similar to threonine) is generally considered to have a lower risk. peptide.comnih.gov
Coupling Reagents: The choice of coupling reagents and additives significantly impacts the degree of racemization. nih.gov The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) is known to suppress racemization. peptide.com
Reaction Conditions: Pre-activation time and the presence of excess base can also increase the risk of racemization. acs.org
Studies have shown that the level of racemization can be kept very low (0.4% or less per cycle) under optimized conditions. nih.gov
| Amino Acid Example | Coupling Reagent | Extent of Racemization | Reference |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Negligible | nih.gov |
| Fmoc-L-Cys(Trt)-OH | Various (except DIC/Oxyma) | Occurs | nih.gov |
| Fmoc-L-His(Trt)-OH | Various | High | nih.gov |
| General Synthesis Cycle | Not Specified | ≤ 0.4% | nih.gov |
The solubility and stability of protected peptide building blocks are crucial for efficient handling and reactivity during synthesis. The presence of both the bulky, hydrophobic Boc and Fmoc groups, as well as the polar peptide backbone, gives this compound a complex solubility profile.
Solubility: Protected peptides can exhibit poor solubility in many common organic solvents, which can hinder synthesis. researchgate.net The solubility is highly dependent on the solvent's ability to disrupt intermolecular hydrogen bonds that can lead to aggregation. researchgate.net
Common Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are widely used in solid-phase peptide synthesis (SPPS). Protected peptides, especially those prone to aggregation, may require mixtures of solvents or the use of stronger, more disruptive solvents.
High Solubilizing Potential: Solvents like hexafluoro-2-propanol (HFIP), N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) have been shown to be effective in dissolving peptide intermediates that are insoluble in other common solvents. researchgate.netsigmaaldrich.com The O-acyl isopeptide form of a peptide is often more hydrophilic and exhibits better solubility in various media compared to its native N-acyl counterpart. nih.govspringernature.com
Stability: The stability of the compound in solution is finite. Lyophilized peptides are generally stable, but once dissolved, degradation can occur. sigmaaldrich.com
In Organic Solvents: The ester linkage in this compound is generally stable in the common aprotic organic solvents used for peptide synthesis (e.g., DMF, DCM, NMP). However, prolonged exposure to nucleophilic reagents or strong bases (beyond what is used for Fmoc deprotection) could potentially cleave the ester.
In Aqueous Media: The stability in aqueous media is highly pH-dependent due to the O-to-N acyl migration. The compound is relatively stable as the O-acyl form in acidic aqueous solutions but will rearrange to the N-acyl form at neutral or basic pH. Hydrolysis of the ester bond is a potential degradation pathway, especially at pH extremes over extended periods. Peptides containing certain residues can be unstable in solution. sigmaaldrich.com
| Solvent Type | Examples | General Solubility/Stability of Protected Peptides |
| Aprotic Polar | DMF, NMP, DMSO | Good to excellent solubilizing potential for many peptide intermediates. Generally good stability for the compound. |
| Chlorinated | Dichloromethane (DCM) | Commonly used, but solubility can be limited for larger or more polar protected peptides. rsc.org |
| Protic Polar | Methanol (B129727), Ethanol | Lower solubilizing potential compared to aprotic polar solvents for many protected peptides. researchgate.net |
| Fluorinated Alcohols | Hexafluoro-2-propanol (HFIP) | Very high solubilizing potential, capable of disrupting strong intermolecular interactions like β-sheets. researchgate.net |
| Aqueous Solutions | Buffers | Solubility is variable. Stability is pH-dependent; rearrangement to N-acyl form occurs at neutral/basic pH. |
Q & A
Q. What are the optimal synthetic conditions for Boc-Thr(Leu-Fmoc)-OH in solid-phase peptide synthesis (SPPS)?
this compound is typically incorporated into peptide chains using Fmoc SPPS protocols. Key steps include:
- Activation : Use coupling reagents like HBTU or HATU with a 4-6 molar excess of the amino acid derivative to improve coupling efficiency .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, followed by thorough washing to prevent residual reagents from interfering with subsequent couplings .
- Temperature : Reactions are often conducted at room temperature, but microwave-assisted synthesis (40–60°C) can enhance coupling rates for sterically hindered residues .
- Monitoring : Real-time monitoring via ninhydrin or chloranil tests ensures complete deprotection and coupling .
Q. How can researchers confirm the identity and purity of this compound?
Characterization involves:
- HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95% ideal for peptide synthesis) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ for C₃₃H₄₄N₂O₁₀: ~640.3 Da) .
- NMR : ¹H and ¹³C NMR to confirm stereochemistry and absence of diastereomers (e.g., δ 1.4 ppm for tert-butyl groups, δ 7.8 ppm for Fmoc aromatic protons) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or MS data often arise from:
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆ or CDCl₃) are free of residual protons. For MS, check for adducts (e.g., sodium or potassium) .
- Tautomerism : Thr side-chain hydroxyl groups may exhibit tautomeric shifts in NMR; use 2D COSY or HSQC to assign peaks unambiguously .
- Impurity Profiling : Compare retention times in HPLC with reference standards (e.g., Novabiochem products) and perform spiking experiments .
Q. What strategies mitigate low coupling efficiency when incorporating this compound into peptide chains?
Low efficiency may stem from steric hindrance or poor solubility. Solutions include:
- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete reaction .
- Solvent Optimization : Use DMF/DCM (1:1) or DMSO to improve solubility of the bulky Fmoc-Leu-Thr(Boc)-OH derivative .
- Ligand Acceleration : As shown in ligand-accelerated C-H activation studies, additives like Boc-Thr(tBu)-OH (20% molar ratio) can enhance reaction rates by stabilizing transition states .
Q. How does the tert-butyl group in this compound influence peptide stability?
The tert-butyl group:
- Steric Protection : Shields the Thr hydroxyl group from side reactions (e.g., oxidation or β-elimination) during SPPS .
- Acid Sensitivity : Requires careful handling during TFA cleavage (e.g., 2–4 hours at 0°C) to avoid premature deprotection .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, making it suitable for high-temperature coupling methods .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
Yield variations (e.g., 60–85%) may arise from:
- Reagent Quality : Use ultra-pure (>99.9%) coupling reagents and anhydrous solvents to minimize side reactions .
- Batch Variability : Compare synthesis protocols across studies (e.g., Novabiochem vs. Sigma-Aldrich methods) and standardize reaction scales .
- Analytical Methods : Validate purity assessments using orthogonal techniques (e.g., HPLC + MS) to rule out undetected impurities .
Q. What experimental controls ensure reproducibility in peptide synthesis using this compound?
- Negative Controls : Omit the amino acid during coupling to confirm no nonspecific elongation .
- Internal Standards : Spike reactions with a stable isotope-labeled analog (e.g., ¹³C-Boc-Thr(Leu-Fmoc)-OH) to quantify incorporation efficiency via MS .
- Cross-Validation : Collaborate with independent labs to replicate synthesis and characterization workflows .
Methodological Innovations
Q. What advanced techniques enable site-specific modification of peptides containing this compound?
- Click Chemistry : Post-synthetic modification via azide-alkyne cycloaddition at the Thr hydroxyl group after deprotection .
- Enzymatic Labeling : Use lipases or esterases for selective hydrolysis of tert-butyl groups under mild conditions .
- Photocaging : Introduce photolabile groups (e.g., nitroveratryl) to enable light-activated peptide activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
